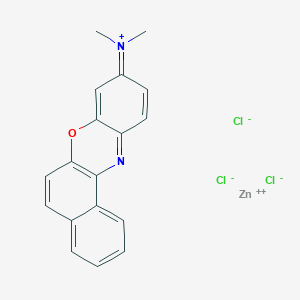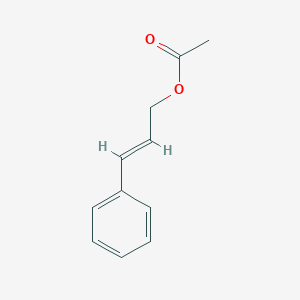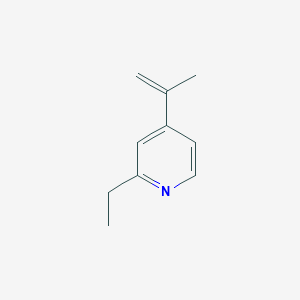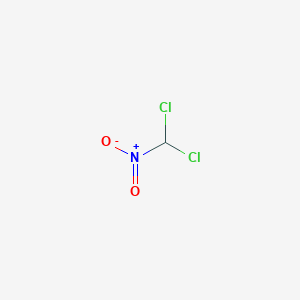
Basic blue 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic Blue 6, also known as Meldola’s blue, is a synthetic dye . It is commonly used in industries such as textile and leather . It is known for its excellent dyeing, masking, dispersing, and antistatic abilities .
Molecular Structure Analysis
This compound is a chloride of amine with three aromatic amine groups in the structure . Its molecular formula is C18H15ClN2O . The large molecular sizes and multi-ionic groups of the dye make it difficult to be analyzed with a single LC/MS/MS method .
Wissenschaftliche Forschungsanwendungen
Interaction with Alkali
A study by Mills et al. (2011) conducted a detailed examination of the interaction of alkali with methylene blue (C.I. Basic Blue 9) and other thiazine dyes, utilizing UV/visible spectroscopy, thin layer chromatography, mass and NMR spectrometry, and computational methods. The research found that in 0.1 M aq alkali solution, methylene blue forms a highly colored, lipophilic species, mainly Bernthsen's methylene violet, a hydrolysis decomposition product, highlighting the complex behavior of thiazine dyes in alkaline conditions (Mills et al., 2011).
Adsorption and Dye Removal
Ravikumar et al. (2005) explored the adsorption of Neolan Blue 2G (Acid Blue 158) and Basic Methylene Blue (Basic Blue 9) using a hybrid adsorbent prepared by pyrolysing a mixture of carbon and flyash. Through a comprehensive experimental design, they optimized the conditions for complete dye removal, demonstrating the potential of hybrid adsorbents in treating dye-contaminated water (Ravikumar et al., 2005).
Role in Basic Research
Schwarz (2017) discusses the importance of fundamental research in advancing society, emphasizing that while basic research might not immediately lead to new technologies, its support is essential for long-term societal progress. This perspective underscores the significance of investing in research without a direct practical application, such as the study of dyes like Basic Blue 6, as part of the broader quest for knowledge (Schwarz, 2017).
Environmental Applications
Ahmed (2016) reviewed the adsorption performance of methylene blue on activated carbons prepared by chemical activation of agricultural wastes, highlighting the efficiency of microwave heating over conventional heating methods in enhancing the adsorption process. This study illustrates the potential of using agricultural by-products in environmental remediation efforts, particularly for the removal of dyes from wastewater (Ahmed, 2016).
Long-life Aqueous Flow Batteries
Li et al. (2020) reported the use of an organic dye, Basic Blue 3 (BB3), as a two-electron catholyte for aqueous redox flow batteries. The study showcased the exceptional stability of BB3, enabling the battery to achieve a high capacity retention of >99.991% per cycle over 1500 cycles. This research indicates the potential of Basic Blue dyes in energy storage applications, contributing to the development of long-life and stable flow batteries (Li et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Basic Blue 6, also known as CI 51175
Mode of Action
This binding can alter the conformation and function of the target molecules, leading to changes at the cellular level .
Biochemical Pathways
They may inhibit or enhance the activity of enzymes, disrupt signal transduction pathways, or interfere with the normal function of nucleic acids .
Pharmacokinetics
Like other synthetic dyes, its pharmacokinetic properties would depend on factors such as its chemical structure, solubility, and the route of administration . The bioavailability of this compound would be influenced by these factors, as well as by the physiological characteristics of the individual, such as the efficiency of the absorption process and the rate of metabolism and excretion .
Result of Action
The exact effects would depend on the nature of the dye’s interaction with its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals, and the specific characteristics of the biological system in which the dye is acting. For example, the binding affinity of the dye for its targets may be affected by changes in pH or temperature .
Biochemische Analyse
Biochemical Properties
Basic Blue 6 is characterized by its polyvalent basic nature, with at least two isothiouronium groups per copper phthalocyanine ring . These groups are slightly more basic than ammonia but not as basic as caustic soda . The dye interacts with polyanions such as heparin, DNA, and hyaluronate in aqueous solution, forming insoluble precipitates . These interactions are primarily electrostatic, forming a "salt link" .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that synthetic dyes can have various effects on cells. For example, some dyes can cause oxidative stress, leading to cell damage . Others can interact with cellular components, affecting cell function
Temporal Effects in Laboratory Settings
It is known that the effects of synthetic dyes can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of synthetic dyes can vary with different dosages
Metabolic Pathways
It is known that synthetic dyes can be involved in various metabolic pathways
Transport and Distribution
It is known that synthetic dyes can interact with transporters or binding proteins, affecting their localization or accumulation
Subcellular Localization
It is known that synthetic dyes can be localized to specific compartments or organelles within cells
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Basic blue 6 involves the condensation of a diazonium salt with a beta-naphthol derivative in the presence of a copper catalyst.", "Starting Materials": [ "Naphthalene", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Sodium nitrite", "Beta-naphthol", "Copper sulfate", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Naphthalene is first nitrated with nitric acid in the presence of sulfuric acid to form 1-nitronaphthalene.", "1-nitronaphthalene is then reduced with sodium hydroxide to form 1-naphthylamine.", "1-naphthylamine is diazotized with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Beta-naphthol is then added to the diazonium salt solution in the presence of a copper sulfate catalyst to form Basic blue 6.", "The reaction mixture is then treated with sodium acetate to precipitate the Basic blue 6 product.", "The product is then filtered, washed, and dried to obtain the final Basic blue 6 compound." ] } | |
CAS-Nummer |
7057-57-0 |
Molekularformel |
C18H15Cl3N2OZn |
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;dichlorozinc;chloride |
InChI |
InChI=1S/C18H15N2O.3ClH.Zn/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;;;;/h3-11H,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
YTEJSAFVYHDCSN-UHFFFAOYSA-K |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-] |
Kanonische SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-].Cl[Zn]Cl |
Andere CAS-Nummern |
7057-57-0 |
Synonyme |
9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride Zinc Chloride; Meldola’s Blue; _x000B_Zinc Chloride 9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride; Basic Leather Blue D; Meldola Blue; |
Herkunft des Produkts |
United States |
Q & A
Q1: What was the efficiency of chitosan silver nanoparticles in degrading Basic Blue 6 compared to other dyes tested?
A1: The research paper investigated the degradation of nine different dyes, including this compound, using chitosan silver nanoparticles as catalysts in an advanced oxidation process. The study found that the degradation rate of this compound was slower compared to some other dyes tested. Specifically, the oxidation rate coefficient for this compound fell in the middle range among the quinonoid and other dye classes, following the trend: Acid Green 1 > Acid Blue 15 > Basic Green 4 > this compound > Basic Blue N []. While the study doesn't delve into the specific reasons for these differences, it suggests that the structure of the dyes, particularly the presence of azo groups, might influence their susceptibility to degradation.
Q2: How does the pH of the solution affect the degradation of this compound using this method?
A2: While the research paper mentions investigating the effect of pH on the degradation process, it doesn't explicitly detail the findings for this compound []. Further research is needed to understand the specific impact of pH on the efficiency of chitosan silver nanoparticles in degrading this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)


![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)